molecular formula C9H7BrClNO3 B6162614 5-bromo-2-(2-chloroacetamido)benzoic acid CAS No. 155104-20-4

5-bromo-2-(2-chloroacetamido)benzoic acid

Cat. No.: B6162614
CAS No.: 155104-20-4
M. Wt: 292.51 g/mol
InChI Key: OFYMACOYOUBHNZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-chloroacetamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine and chlorine atoms attached to the benzene ring, along with an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2-chloroacetamido)benzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method involves the following steps:

    Starting Material: 2-chlorobenzoic acid.

    Bromination: The 2-chlorobenzoic acid is reacted with bromine in the presence of a catalyst and an organic solvent to introduce the bromine atom at the 5-position of the benzene ring.

    Acetamidation: The resulting 5-bromo-2-chlorobenzoic acid is then reacted with chloroacetyl chloride in the presence of a base to introduce the acetamido group.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

    Catalysts: To enhance the reaction rate and selectivity.

    Purification Steps: Including crystallization and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-chloroacetamido)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The acetamido group can be hydrolyzed to form the corresponding amine and carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Hydrolysis: Formation of 5-bromo-2-chlorobenzoic acid and chloroacetamide.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives.

Scientific Research Applications

5-Bromo-2-(2-chloroacetamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-chloroacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, thereby blocking their activity.

    Modulate Receptors: By interacting with cellular receptors, influencing signal transduction pathways.

    Induce Apoptosis: By triggering programmed cell death in certain cell types, which is of interest in cancer research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzoic acid: Lacks the acetamido group but shares the bromine and chlorine substitutions.

    2-(2-Chloroacetamido)benzoic acid: Lacks the bromine atom but contains the acetamido and chlorine substitutions.

Uniqueness

5-Bromo-2-(2-chloroacetamido)benzoic acid is unique due to the presence of both bromine and chlorine atoms along with the acetamido group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

155104-20-4

Molecular Formula

C9H7BrClNO3

Molecular Weight

292.51 g/mol

IUPAC Name

5-bromo-2-[(2-chloroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H7BrClNO3/c10-5-1-2-7(12-8(13)4-11)6(3-5)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)

InChI Key

OFYMACOYOUBHNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NC(=O)CCl

Purity

95

Origin of Product

United States

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